molecular formula C12H12F4N4O2 B10973567 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](5-cyclopropyl-1H-pyrazol-3-yl)methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](5-cyclopropyl-1H-pyrazol-3-yl)methanone

Cat. No.: B10973567
M. Wt: 320.24 g/mol
InChI Key: JYVSXFUIBJJICF-UHFFFAOYSA-N
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Description

3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound featuring a unique structure that combines difluoromethyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as bromodifluoromethane.

    Hydroxylation: The hydroxyl group is typically introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Coupling with Cyclopropyl Pyrazole: The final step involves coupling the difluoromethylated pyrazole with a cyclopropyl-substituted pyrazole. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the difluoromethyl groups to methyl groups.

    Substitution: The difluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methylated derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its difluoromethyl groups are particularly useful in studying fluorine-containing biomolecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may interact with biological targets in ways that other compounds cannot, making it a valuable candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    [3,5-bis(trifluoromethyl)-1H-pyrazole]: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.

    [3,5-dimethyl-1H-pyrazole]: Similar core structure but with methyl groups instead of difluoromethyl groups.

    [5-cyclopropyl-1H-pyrazole-3-carboxylic acid]: Similar cyclopropyl-substituted pyrazole structure but with a carboxylic acid group.

Uniqueness

The uniqueness of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its combination of difluoromethyl and hydroxyl groups, which provide distinct chemical and biological properties

Properties

Molecular Formula

C12H12F4N4O2

Molecular Weight

320.24 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C12H12F4N4O2/c13-9(14)8-4-12(22,11(15)16)20(19-8)10(21)7-3-6(17-18-7)5-1-2-5/h3,5,9,11,22H,1-2,4H2,(H,17,18)

InChI Key

JYVSXFUIBJJICF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Origin of Product

United States

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